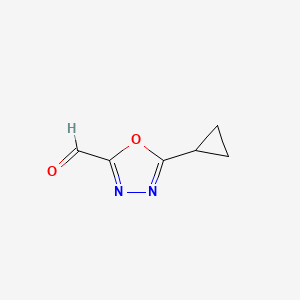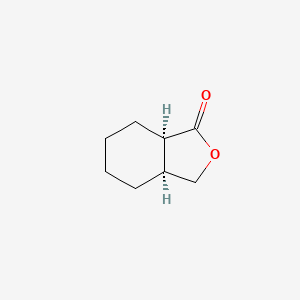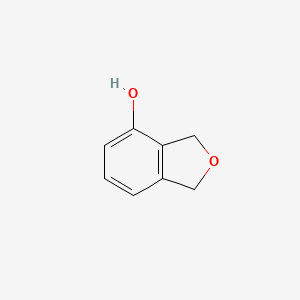
1,3-Dihydroisobenzofuran-4-ol
Overview
Description
1,3-Dihydroisobenzofuran-4-ol: is a heterocyclic organic compound that features a benzofuran ring system with a hydroxyl group attached to the fourth carbon atom. This compound is part of the dihydroisobenzofuran family, which is known for its presence in various natural products and its significant biological activities, including anti-tumor, anti-diabetic, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydroisobenzofuran-4-ol can be synthesized through several methods. One common approach involves the intramolecular hydroalkoxylation of aromatic alkynols. This reaction can be promoted by cesium carbonate under transition-metal-free conditions, leading to the formation of dihydroisobenzofuran derivatives . Another method involves the use of 1,3-diphenylisobenzofuran as a trapping reagent for singlet oxygen, which is then used to quantify the generation of singlet oxygen in photodynamic therapy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The process often includes cycloaddition reactions, such as the Diels-Alder reaction, to form the benzofuran ring system. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydroisobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of isobenzofuran-1(3H)-one derivatives.
Reduction: The compound can be reduced to form dihydroisobenzofuran derivatives with different substitution patterns.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted dihydroisobenzofuran derivatives, which can have different functional groups attached to the benzofuran ring system .
Scientific Research Applications
1,3-Dihydroisobenzofuran-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new pharmaceuticals.
Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a valuable tool in biological research.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-cancer agent and its role in photodynamic therapy.
Industry: The compound is used in the production of various fine chemicals and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 1,3-Dihydroisobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For example, hydroxylated derivatives of this compound have been shown to inhibit peptide deformylase, an enzyme essential for bacterial growth. This inhibition leads to antibacterial activity against pathogens such as Staphylococcus aureus . Additionally, the compound’s radical scavenging activity is attributed to its ability to interact with reactive oxygen species, thereby preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
Isobenzofuran: A parent compound with similar structural features but lacking the hydroxyl group at the fourth carbon atom.
Isobenzofuran-1(3H)-one: A derivative with a carbonyl group at the first carbon atom, known for its reactivity in various chemical reactions.
3-Hydroxyisobenzofuran-1(3H)-one: A hydroxylated derivative with significant radical scavenging potential.
Uniqueness: 1,3-Dihydroisobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the fourth carbon atom enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMNFUGXKKYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


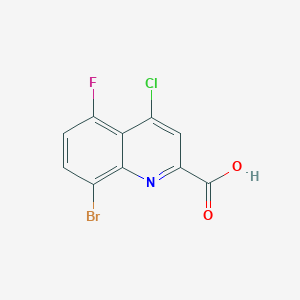
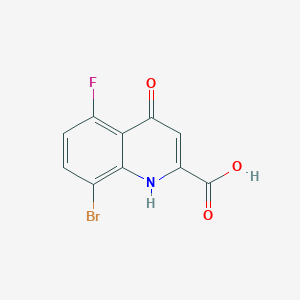
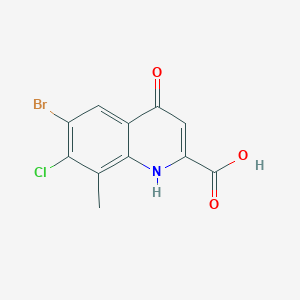
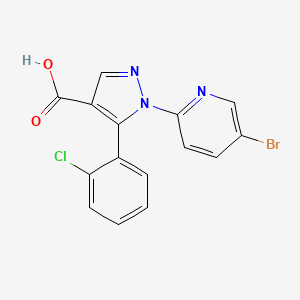
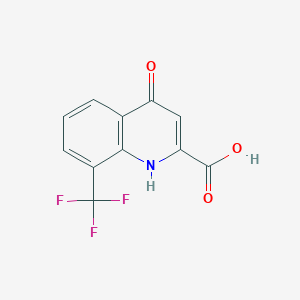
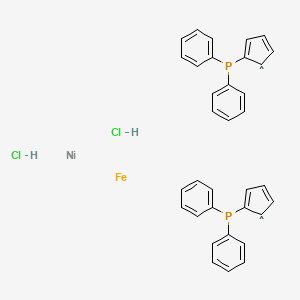
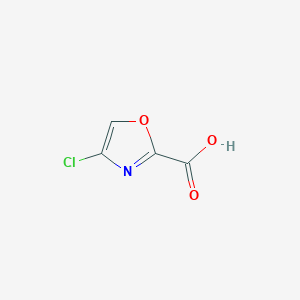
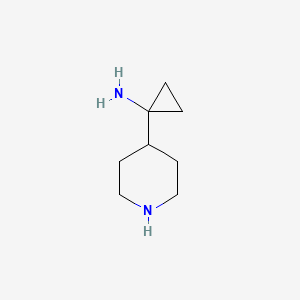
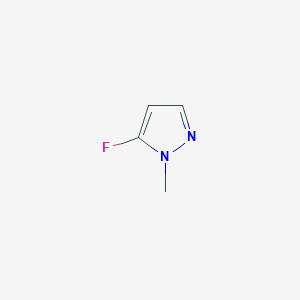
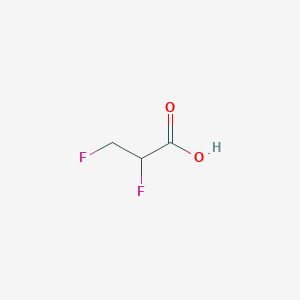
![2-Azabicyclo[4.1.0]heptan-3-one](/img/structure/B7960259.png)

